molecular formula C12H10F2O3 B1621416 6,8-Difluoro-7-ethoxy-4-methylcoumarin CAS No. 215868-24-9

6,8-Difluoro-7-ethoxy-4-methylcoumarin

Cat. No.: B1621416
CAS No.: 215868-24-9
M. Wt: 240.2 g/mol
InChI Key: ASMDJZQBUMWFIL-UHFFFAOYSA-N
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Description

6,8-Difluoro-7-ethoxy-4-methylcoumarin is a non-fluorescent, fluorogenic cytochrome P450 substrate . It is converted by ethoxyresorufin O-deethylase (ECOD) to the blue fluorescent product DiFMU . It is a white powder, soluble in DMSO, DMF, or methanol .


Synthesis Analysis

Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .


Molecular Structure Analysis

The specific chemical structure of 6,8-Difluoro-7-hydroxy-4-methylcoumarin contains a coumarin core with two fluorine atoms and a hydroxyl group attached to it, as well as a methyl group on the 4 position .


Chemical Reactions Analysis

6,8-Difluoro-7-hydroxy-4-methylcoumarin is a fluorophore . It has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) . It has also been coupled to peptides to improve electrospray ionization and MS sensitivity in MALDI-TOF MS .


Physical and Chemical Properties Analysis

The compound is a white powder . It is soluble in DMSO, DMF, or methanol . Its molecular formula is C12H10F2O3, and its molecular weight is 240.2 .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Biological Activity : 6-ethoxy-4-methylcoumarin, a related compound, has been synthesized using the Pechmann method. Its biological activity was assessed, revealing slight cytotoxic effects at certain doses and antioxidant activity without altering oxidative status (Çelikezen et al., 2020).

Fluorescent Dye Applications

  • UV-light Excitable Fluorescent Dyes : Fluorinated coumarins, including 6,8-difluoro-7-hydroxy-4-methylcoumarin (Marina Blue), exhibit excellent photophysical properties. They serve as superior fluorescent dyes in biological systems due to high quantum yields and photostability (Sun et al., 1998).
  • Synthesis for Fluorescence Imaging : A practical synthesis method for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye, has been optimized. This synthesis provides convenient access to fluorinated dyes for research labs (Kerkovius & Ménard, 2016).

Anticancer Research

  • Structure-Activity Relationship in Anticancer Agents : Studies on 4-methylcoumarin derivatives, including those with modifications similar to 6,8-difluoro-7-ethoxy-4-methylcoumarin, have shown potential as anticancer agents. Certain derivatives displayed considerable cytotoxic effects against various human cancer cell lines (Miri et al., 2016).

Photophysical and Photochemical Properties

  • Photophysical and Photochemical Analysis : Novel coumarins with structures akin to this compound have been synthesized and characterized. Their photophysical and photochemical properties, crucial for applications like photodynamic therapy, were investigated (Özdemir et al., 2019).

Antiviral Research

  • Antiviral Agent Synthesis : Modifications of polyfluorochromen compounds, related to this compound, have shown promise as antiviral agents. Their synthesis and evaluation against viruses like influenza A and Coxsackie B3 highlighted their potential in antiviral applications (Shcherbakov et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 6,8-Difluoro-7-ethoxy-4-methylcoumarin are organophosphatases (OPases) . These enzymes play a crucial role in various biological processes, including signal transduction, energy storage and transfer, and protein regulation .

Mode of Action

This compound interacts with its targets by serving as a fluorogenic substrate . Specifically, it is hydrolyzed by OPases, such as mammalian serum paraoxonase and bacterial organophosphorus hydrolase (OPH) . This interaction results in the release of a fluorescent product, allowing the activity of these enzymes to be monitored .

Biochemical Pathways

The compound’s interaction with OPases affects the biochemical pathways associated with these enzymes. For instance, OPases are involved in the hydrolysis of organophosphates, a process crucial in detoxification and signal transduction . By serving as a substrate for these enzymes, this compound can influence these pathways and their downstream effects .

Pharmacokinetics

As a fluorophore, it is likely to have unique absorption and emission properties that could influence its bioavailability .

Result of Action

The hydrolysis of this compound by OPases results in the release of a fluorescent product . This fluorescence can be used to monitor the activity of these enzymes, providing a valuable tool for studying their roles in various biological processes .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the compound should be stored at room temperature and protected from light to maintain its stability and efficacy . Additionally, the pH and the presence of other molecules in the environment could potentially affect the compound’s interaction with its targets .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It should be stored at room temperature and protected from light .

Future Directions

6,8-Difluoro-7-hydroxy-4-methylcoumarin has been studied for its potential biological activities, including as a fluorescent probe for detecting enzyme activities and as an inhibitor of certain enzymes involved in cancer and inflammation . As a result, it has attracted attention as a potential lead compound for drug development .

Properties

IUPAC Name

7-ethoxy-6,8-difluoro-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O3/c1-3-16-12-8(13)5-7-6(2)4-9(15)17-11(7)10(12)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMDJZQBUMWFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=CC(=O)OC2=C1F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376346
Record name 6,8-Difluoro-7-ethoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215868-24-9
Record name 6,8-Difluoro-7-ethoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Compound 5 (0.10 g, 0.47 mmol) and ethyl iodide (112 μL, 1.4 mmol) in acetone (10 mL) is stirred at reflux with potassium carbonate (207 mg, 1.5 mmol) for 72 hours, during which additional ethyl iodide (2×200 μL) is added at 24 and 48 hours. After cooling, the reaction mixture is filtered and the filtrate is concentrated to a colorless solid. This solid is purified by preparative TLC (silica gel, 1000 μm plate, eluting with ethyl acetate/hexanes 1:1) to give 50 mg of nonfluorescent Compound 7 as a colorless solid. UV-vis (MeCN): 298 nm, ε=7,770 cm-1M-1 ; 279 nm, ε=11,080 cm-1 M-1. Rf (ethyl acetate/hexanes 3:2) 0.75. 1H NMR (CDCl3) 7.10 (dd, 1H), 6.28 (s, 1H), 4.38 (q, 2H), 2.39 (s, 3H), 1.42 (t, 3H). 19F NMR (CDCl3) 132.2 (t, 1F), 146.9 (d, 1F). Anal. calcd for C12H10O3F2 : C, 60.00; H, 4.20; N, 0.00; Found: C, 59.98; H, 4.27; N, 0.01.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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